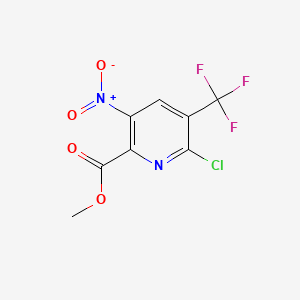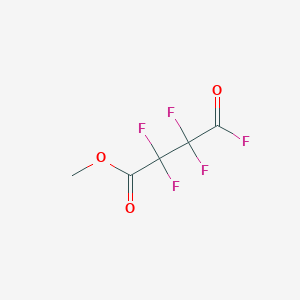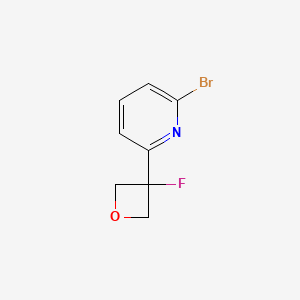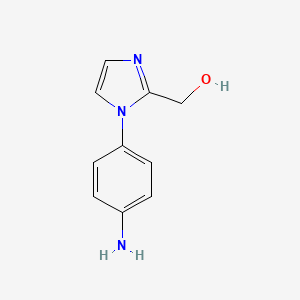
(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol is a chemical compound characterized by its unique structure, which includes an imidazole ring fused to a phenyl ring with an amino group at the para position and a hydroxymethyl group at the 2-position of the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Aminophenyl Group: The amino group on the phenyl ring is introduced through nitration followed by reduction. The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a reductive amination reaction, where formaldehyde reacts with the imidazole derivative in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound's binding affinity and biological activity.
相似化合物的比较
Imidazole derivatives: Similar compounds include imidazole itself and its various substituted derivatives.
Aminophenol derivatives: Compounds such as 4-aminophenol and its derivatives share structural similarities.
Uniqueness: (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol is unique due to its combination of the imidazole ring and the hydroxymethyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
[1-(4-aminophenyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c11-8-1-3-9(4-2-8)13-6-5-12-10(13)7-14/h1-6,14H,7,11H2 |
InChI 键 |
WNFNISXOGLNDCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)N2C=CN=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


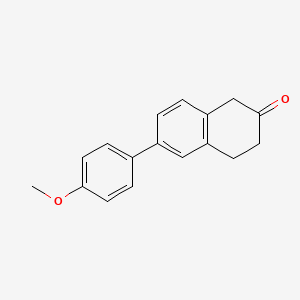
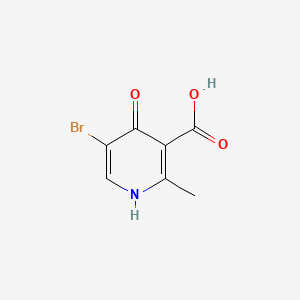
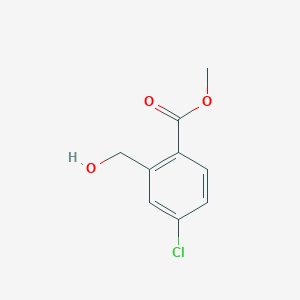
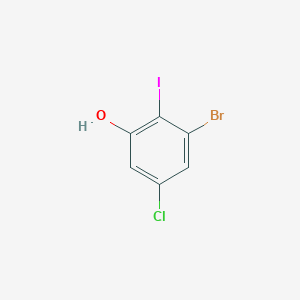
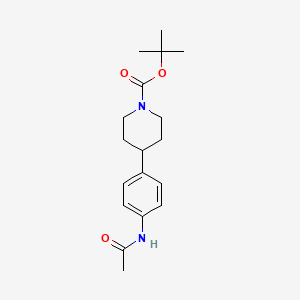

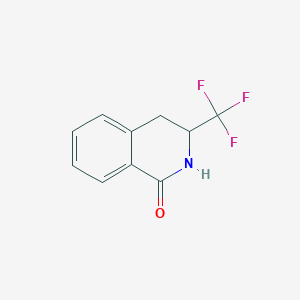
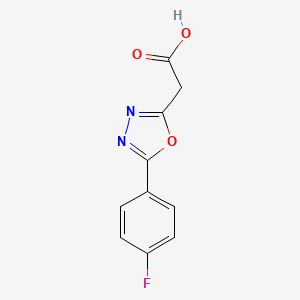
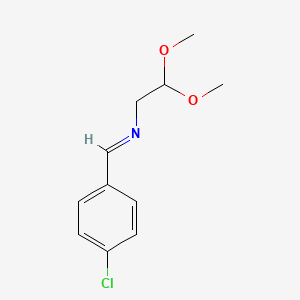
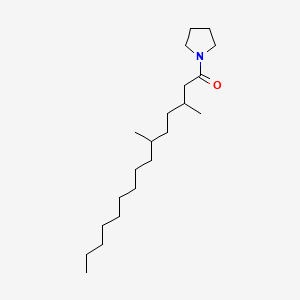
![1-[4-(4-Methylamino-6-phenyl-pyrimidin-2-ylamino)-phenyl]-cyclobutanecarboxylic acid](/img/structure/B15365956.png)
